molecular formula C9H9F2NO B8703822 2-Cyclopropyl-3-(difluoromethoxy)pyridine

2-Cyclopropyl-3-(difluoromethoxy)pyridine

Cat. No.: B8703822
M. Wt: 185.17 g/mol
InChI Key: YTGOZZCAFDITEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-3-(difluoromethoxy)pyridine is a useful research compound. Its molecular formula is C9H9F2NO and its molecular weight is 185.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

2-cyclopropyl-3-(difluoromethoxy)pyridine

InChI

InChI=1S/C9H9F2NO/c10-9(11)13-7-2-1-5-12-8(7)6-3-4-6/h1-2,5-6,9H,3-4H2

InChI Key

YTGOZZCAFDITEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC=N2)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclopropylboronic acid (383 mg, 4.5 mmol) and potassium phosphate tribasic (1.89 g, 8.9 mmol) were added to a solution of 2-bromo-3-difluoromethoxypyridine (Preparation 102, 570 mg, 2.5 mmol). The mixture was heated to 80° C. and degassed thoroughly by bubbling nitrogen through the mixture. After 30 minutes, the reaction was heated to 95° C. and tricyclohexylphosphine (84 mg, 0.30 mmol) was added followed by palladium acetate (32 mg, 0.14 mmol). The reaction was stirred at 95° C. for 18 hours then cooled to room temperature. The mixture was filtered through arbocel, washing with EtOAc and the filtrate concentrated in vacuo. The residue was then purified by flash column chromatography eluting with EtOAc:heptane 1:5 to afford the title compound as a colourless oil (273 mg, 58%).
Quantity
383 mg
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
catalyst
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

Prepared according to Preparation 48 using 3-difluoromethoxy-2-bromopyridine (Preparation 217) and cyclopropylboronic acid. The reaction was heated to 95° C. for 18 hours before cooling to room temperature and filtering through arbocel. The filtrate was concentrated in vacuo and purified using silica gel column chromatography eluting with ethylacetate:heptane 1:5 to furnish the title compound as a colourless oil (273 mg, 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
58%

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